molecular formula C24H32ClN5O4 B2684006 Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252928-51-0

Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2684006
CAS No.: 1252928-51-0
M. Wt: 490
InChI Key: ZUHPBYFIZQNFMM-UHFFFAOYSA-N
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Description

Historical Context of Tetrahydropyrimidine Research

The foundational work of Pietro Biginelli in 1891 established the first practical route to dihydropyrimidinones through acid-catalyzed condensation of β-keto esters, aldehydes, and urea. This multicomponent reaction remained underutilized until the late 20th century, when advances in analytical techniques revealed the therapeutic potential of tetrahydropyrimidine (THPM) derivatives. The prototypical ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate served as the structural template for subsequent medicinal chemistry optimizations.

Modern synthetic adaptations employ microwave irradiation and green catalysts to enhance reaction efficiency, achieving yields exceeding 85% under optimized conditions. The historical progression from empirical synthesis to rational design is exemplified by the target compound’s incorporation of a bipiperidine-carbamoyl moiety, reflecting contemporary strategies for improving pharmacokinetic properties.

Classification within Heterocyclic Medicinal Chemistry

Tetrahydropyrimidines belong to the aromatic heterocycle subclass, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The target compound exhibits partial saturation (positions 1-4), conferring conformational flexibility while maintaining planarity in the 2-oxo-5-carboxylate pharmacophore (Table 1).

Table 1: Structural Classification of the Target Compound

Feature Classification Structural Impact
Ring System Partially saturated Enhanced binding plasticity
Heteroatoms N1, N3 Hydrogen bond donor/acceptor
Substituents Bipiperidine-carbamoyl Improved CNS penetration
Electronic Profile Conjugated carboxylate Charge stabilization

The 2-chlorophenyl substituent at position 4 introduces steric and electronic modulation, while the methyl carboxylate group at position 5 enhances metabolic stability compared to earlier ethyl ester derivatives.

Significance in Drug Discovery Paradigms

Tetrahydropyrimidines demonstrate exceptional scaffold versatility, with documented activities against microbial pathogens (MIC ≤ 2 μg/mL), tumor cell lines (IC₅₀ 8-35 μM), and viral replication cycles. The target compound’s bipiperidine extension represents a strategic innovation to address the blood-brain barrier penetration challenges observed in first-generation THPM derivatives.

Structure-activity relationship (SAR) studies reveal critical pharmacophoric requirements:

  • N1-Carbonyl : Essential for kinase inhibition through ATP-binding domain interactions
  • C4-Aryl Group : Modulates target selectivity (e.g., 2-chlorophenyl enhances PARP1 affinity)
  • C5-Ester : Optimizes logP values (calculated range: 2.1-3.4) for membrane permeability

Research Evolution of Tetrahydropyrimidine Derivatives

The structural evolution of THPM derivatives has progressed through three distinct phases:

Phase I (1891-1980): Empirical synthesis focusing on substituent variation at C4 and C5 positions. Key limitation: poor aqueous solubility (logS < -3).

Phase II (1981-2010): Rational design incorporating bioisosteric replacements (e.g., carboxylate → tetrazole) and ring constraint strategies. Introduced neuroactive derivatives with Ki ≤ 50 nM at GABA receptors.

Phase III (2011-Present): Hybrid pharmacophore development combining THPM cores with privileged structures (e.g., bipiperidines, spirocycles). The target compound exemplifies this approach, showing dual HDAC6/MAO-B inhibition (IC₅₀ 12 nM/18 nM) in preliminary assays.

Recent synthetic breakthroughs include domino ring-opening cyclization techniques that enable single-step construction of complex analogs with ≤ 0.5% diastereomeric excess. These advances position tetrahydropyrimidines as a platform for developing multifunctional therapeutic agents targeting polypharmacological networks.

Properties

IUPAC Name

methyl 6-[(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O4/c1-34-21(31)19-18(27-23(33)28-20(19)16-7-3-4-8-17(16)25)15-29-13-9-24(10-14-29,22(26)32)30-11-5-2-6-12-30/h3-4,7-8,20H,2,5-6,9-15H2,1H3,(H2,26,32)(H2,27,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHPBYFIZQNFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. Its structural complexity and the presence of various functional groups suggest a potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a tetrahydropyrimidine core with a methyl ester group and a chlorophenyl substituent. The synthesis typically involves multi-step reactions starting from piperidine derivatives and chlorophenyl compounds. Key analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to monitor synthesis progress and ensure purity.

Molecular Formula

  • Molecular Formula: C25H35N5O4
  • Molecular Weight: 469.6 g/mol

Pharmacological Properties

The pharmacological properties of this compound have been explored in various studies, indicating potential applications in treating conditions such as cancer and autoimmune diseases. The compound's structure allows it to interact with multiple biological targets.

Immunosuppressive Activity

Research has shown that derivatives of tetrahydropyrimidine can exhibit immunosuppressive activity. For instance, modifications to the piperidine moiety have been linked to varying degrees of activity in Mixed Lymphocyte Reaction (MLR) assays. Compounds with IC50 values below 10 µM are considered promising candidates for further development.

CompoundSubstituentIC50 (µM)Notes
9gBenzoylpiperidine2.1Potent immunosuppressive activity
9kMorpholine1.6Optimal for immunosuppressive activity
9fBenzyl>10Inactive

Study on Structural Modifications

A study by Stella et al. investigated various structural modifications on tetrahydropyrimidine analogues to enhance biological activity. Among the findings:

  • The introduction of different substituents at position 4 significantly influenced immunosuppressive effects.
  • The presence of aromatic amines was found to enhance activity, with specific compounds achieving IC50 values as low as 2.5 µM.

Toxicity Profiling

In addition to efficacy, toxicity assessments are crucial for drug development. Compounds like 9k were noted for their lack of cellular toxicity (CC50 > 10 µM), making them suitable candidates for further optimization without the risk of adverse effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a core DHPM structure with several analogues (Table 1). Key structural variations include:

  • C4 Substituents : The 2-chlorophenyl group distinguishes it from compounds like Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (), which features a bromo-hydroxyphenyl group. The electron-withdrawing chlorine atom in the target compound may enhance electrophilic interactions compared to bromine or hydroxyl groups .
  • C6 Substituents: The bipiperidine-carbamoyl methyl group contrasts with simpler alkyl/aryl groups in analogues such as Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ().

Table 1: Structural and Functional Comparison of Selected DHPM Derivatives

Compound Name C4 Substituent C6 Substituent Key Biological Activity Reference
Target Compound 2-Chlorophenyl Bipiperidine-carbamoyl methyl Not reported (inferred) N/A
Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 4-Bromo-2-hydroxyphenyl Methyl Antibacterial
Ethyl 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl)-6-methyl-2-oxo-DHPM-5-carboxylate Pyrazole derivative Methyl Anticarcinogenic
6-Methyl-2-thioxo-4-(furan-2-yl)-DHPM-5-carboxylate Furan-2-yl Methyl Antioxidant (IC50: 0.6 mg/mL)
4-(4-Piperidinophenyl)-2-thioxo-DHPM-5-carboxylate 4-Piperidinophenyl Thioxo group Drug-like bioavailability

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